Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a carbamate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate typically involves the reaction of 2-methyl-3-sulfamoylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the highest possible yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular targets and pathways involved in this inhibition are currently under investigation, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-aminophenyl)carbamate
- Tert-butyl (2-methylphenyl)carbamate
- Tert-butyl (3-sulfamoylphenyl)carbamate
Uniqueness
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is unique due to the presence of both a sulfamoyl group and a carbamate group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-8-9(14-11(15)18-12(2,3)4)6-5-7-10(8)19(13,16)17/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |
InChI Key |
INXHXLPOWWYRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.